

methyl 2-phenoxyacetate use as a fragrance ingredient

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Compound of Interest

Compound Name: methyl 2-phenoxyacetate

Cat. No.: B041466

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An In-depth Technical Guide on **Methyl 2-Phenoxyacetate** for Fragrance Applications

Introduction

Methyl 2-phenoxyacetate (CAS No. 2065-23-8) is an aromatic ester with the chemical formula $C_9H_{10}O_3$.^{[1][2]} It is a colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.^[3] While it is utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a fragrance ingredient is subject to some debate.^{[1][3]} This technical guide provides a comprehensive overview of **methyl 2-phenoxyacetate**, focusing on its physicochemical properties, synthesis, and safety evaluation, tailored for researchers and professionals in the chemical and fragrance industries.

Physicochemical Properties

The fundamental physical and chemical characteristics of **methyl 2-phenoxyacetate** are summarized below. This data is essential for its handling, formulation, and quality control.

Property	Value	Reference(s)
CAS Number	2065-23-8	[1][2][4][5]
Molecular Formula	C ₉ H ₁₀ O ₃	[1][4][5]
Molecular Weight	166.17 g/mol	[2][4][6]
Appearance	Clear colorless to pale yellow liquid ($\geq 30^{\circ}\text{C}$) or white solid ($< 30^{\circ}\text{C}$)	[1][3]
Boiling Point	243 °C to 245 °C at 760 mmHg	[1][7]
Density	1.149 g/mL at 25 °C	[3][6]
Specific Gravity	1.147 to 1.151 @ 20.00 °C	[4]
Refractive Index	1.514 to 1.517 @ 20.00 °C	[4][6]
Flash Point	235.00 °F (112.78 °C) TCC	[4]
Vapor Pressure	0.0294 mmHg at 25°C	[1]
Solubility	Sparingly soluble in water, soluble in organic solvents	[1]
LogP	1.41	[1]
EINECS Number	218-176-4	[1][2][4]

Olfactive Profile and Use in Fragrance

Methyl 2-phenoxyacetate is noted for having a faint, sweet odor.[1] It is listed as a fragrance and flavor ingredient in some chemical databases.[1] However, other industry resources explicitly state a recommendation for "not for fragrance use".[4] This suggests that while it may possess aromatic properties, its primary application is not in perfumery, possibly due to stability, performance, or safety considerations that favor other materials. Its main utility lies in serving as a precursor or building block for more complex molecules in the pharmaceutical and agrochemical sectors.[1] For instance, it has been used as an acylating agent in the synthesis of the antibiotic loracarbef.[3][6]

Synthesis of Methyl 2-Phenoxyacetate

Methyl 2-phenoxyacetate is typically synthesized via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, where a phenoxide ion reacts with a methyl haloacetate. Several laboratory-scale protocols have been documented.

Experimental Protocol 1: Synthesis using Methyl Bromoacetate

This protocol utilizes methyl bromoacetate and phenol in the presence of potassium carbonate and potassium iodide.^[3]

Reagents and Materials:

- Methyl bromoacetate (10 mL, 105.6 mmol)
- Phenol (9.9380 g, 105.6 mmol)
- Potassium carbonate (K_2CO_3) (21.89 g, 158 mmol)
- Potassium iodide (KI) (5 g, 30 mmol)
- Acetone (250 mL)
- Ethyl acetate
- Deionized water
- Brine
- Magnesium sulfate ($MgSO_4$)

Procedure:

- Dissolve methyl bromoacetate and phenol in 250 mL of acetone in a reaction flask.
- Add potassium carbonate and potassium iodide to the mixture.

- Heat the mixture to reflux with stirring and maintain for 12 hours (overnight).
- After cooling, filter the mixture to remove solid inorganic salts.
- Concentrate the resulting solution in vacuo to remove the acetone.
- Add 200 mL of deionized water to the residue.
- Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the ethyl acetate in vacuo to yield the final product as a slightly yellow liquid (reported yield: 80%).^[3]

Experimental Protocol 2: Synthesis using Methyl Chloroacetate

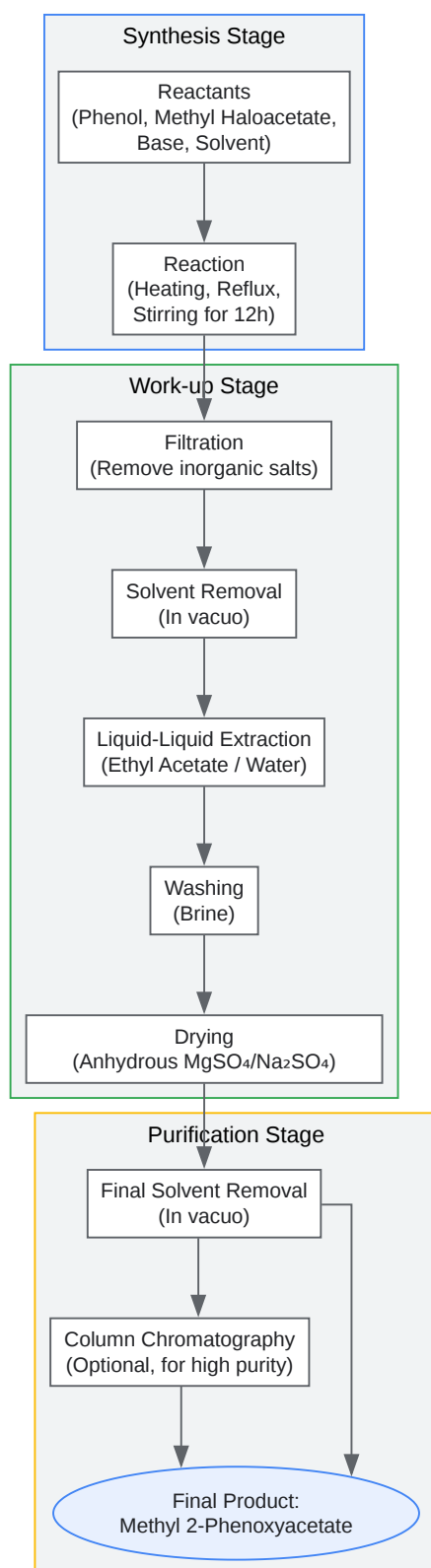
This method employs methyl chloroacetate as the alkylating agent.^{[1][3]}

Reagents and Materials:

- Phenol (9.4 g)
- Methyl chloroacetate (11.9 g)
- Potassium carbonate (K_2CO_3) (20.7 g)
- N,N-dimethylformamide (DMF) (100 μ L)
- Ice water
- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve phenol in DMF and sequentially add methyl chloroacetate and potassium carbonate.
- Heat the reaction mixture to 50 °C and stir continuously for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, add 300 mL of ice water to the reaction system.
- Extract the aqueous phase twice with 200 mL of ethyl acetate.
- Combine the organic phases and wash three times with 400 mL of saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the residue by silica gel column chromatography to obtain the final product (reported yield: 92.0%).[\[3\]](#)



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Caption: General experimental workflow for the synthesis and purification of **methyl 2-phenoxyacetate**.

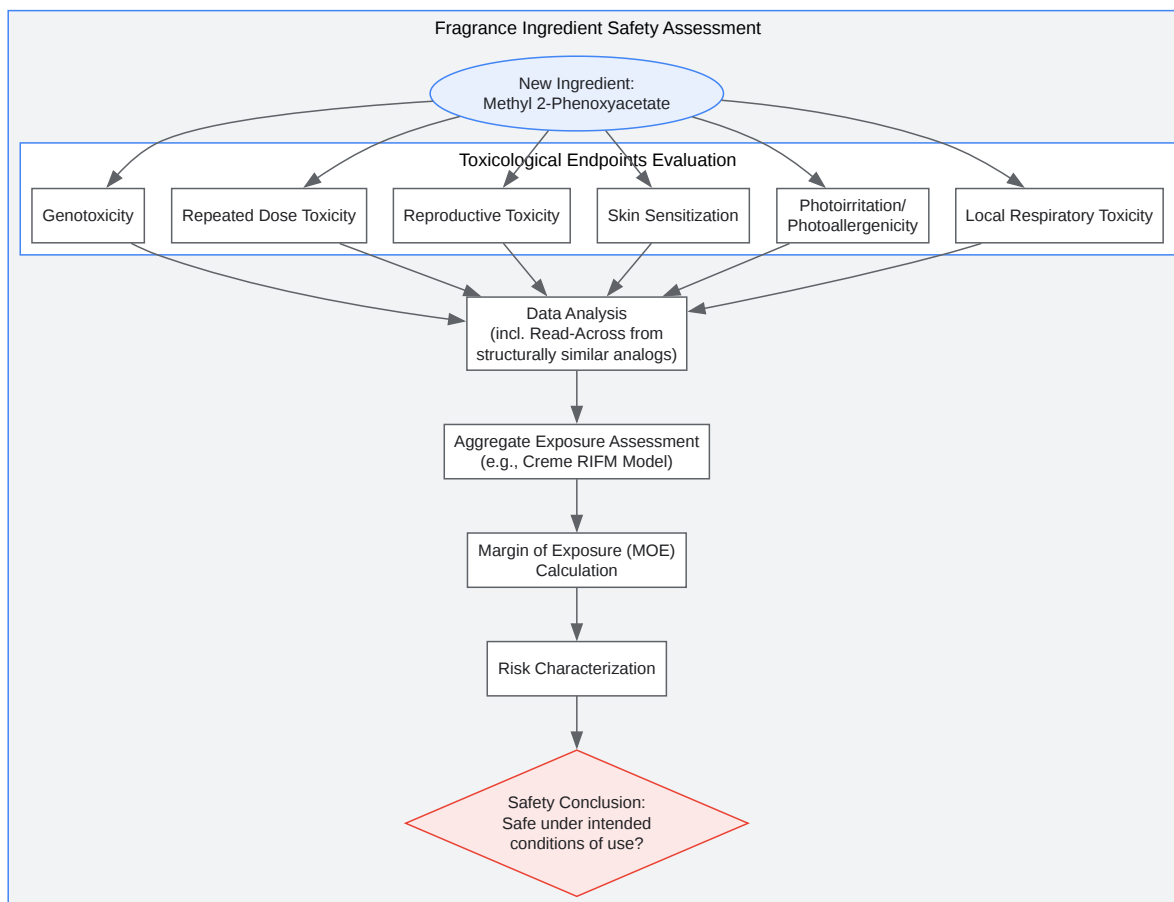
Safety and Regulatory Information

A comprehensive safety assessment is critical for any chemical ingredient. While a specific, detailed toxicological report from bodies like the Research Institute for Fragrance Materials (RIFM) for **methyl 2-phenoxyacetate** was not found in the public domain, GHS hazard classifications provide initial guidance. The general workflow for a fragrance ingredient safety assessment involves a battery of tests and data analysis, often using read-across data from structurally similar molecules.[\[8\]](#)[\[9\]](#)

GHS Hazard Information

Hazard Code	Description	Reference(s)
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Precautionary Statements: Users should adhere to standard laboratory safety protocols, including wearing personal protective equipment (gloves, eye protection) to avoid skin and eye contact.[\[4\]](#)[\[6\]](#) Standard precautionary statements include S24/25 (Avoid contact with skin and eyes) and S02 (Keep out of the reach of children).[\[4\]](#)



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Caption: Logical workflow for a typical fragrance ingredient safety and risk assessment process.

Regulatory Status

Methyl 2-phenoxyacetate is listed on several chemical inventories, including the TSCA (Toxic Substances Control Act) in the US and is registered under REACH in Europe.^{[2][4]} This indicates its use in industrial applications is regulated.

Conclusion

Methyl 2-phenoxyacetate is a well-characterized chemical compound with established synthesis routes and defined physicochemical properties. While it possesses a faint, sweet aroma, its primary role is that of a chemical intermediate rather than a direct fragrance ingredient, a status underscored by explicit industry recommendations against its use in fragrance formulations. For researchers and drug development professionals, its value lies in its utility as a versatile building block for creating more complex target molecules. Any potential consideration for its use in consumer applications would necessitate a thorough, modern safety assessment following established industry workflows.

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